{4-[(Cyclopropylcarbamoyl)amino]-3-methylphenyl}boronic acid
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Overview
Description
{4-[(Cyclopropylcarbamoyl)amino]-3-methylphenyl}boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropylcarbamoyl group and a methyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions .
Preparation Methods
The synthesis of {4-[(Cyclopropylcarbamoyl)amino]-3-methylphenyl}boronic acid typically involves the reaction of 4-amino-3-methylphenylboronic acid with cyclopropyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
{4-[(Cyclopropylcarbamoyl)amino]-3-methylphenyl}boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Scientific Research Applications
{4-[(Cyclopropylcarbamoyl)amino]-3-methylphenyl}boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of {4-[(Cyclopropylcarbamoyl)amino]-3-methylphenyl}boronic acid involves its interaction with specific molecular targets. In the context of proteasome inhibition, the boronic acid group binds to the active site of the proteasome, inhibiting its activity and leading to the accumulation of proteins within the cell. This can induce apoptosis in cancer cells, making it a potential therapeutic agent .
Comparison with Similar Compounds
Properties
IUPAC Name |
[4-(cyclopropylcarbamoylamino)-3-methylphenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BN2O3/c1-7-6-8(12(16)17)2-5-10(7)14-11(15)13-9-3-4-9/h2,5-6,9,16-17H,3-4H2,1H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHISLHWNABXDRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)NC(=O)NC2CC2)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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